(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
Description
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position, linked to a thiophen-2-yl methanone moiety. Such compounds are often explored in medicinal chemistry for their pharmacokinetic properties and binding affinities to biological targets .
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-16(13,14)8-4-5-11(7-8)10(12)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGVCVYTQFTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Formation of the Methanone Group: The methanone group is introduced through oxidation reactions, often using reagents like Dess-Martin periodinane or Swern oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties | Reference |
|---|---|---|---|---|---|
| (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone (Target Compound) | Not explicitly stated* | ~337–369* | Pyrrolidine-3-methylsulfonyl, thiophene | High polarity due to sulfonyl group | |
| rel-(3R,4R)-3-(methoxymethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-ylmethanone | C₁₉H₁₉N₃O₃S | 369.44 | Methoxymethyl, phenyl-oxadiazole | Increased steric bulk, lipophilic | |
| 1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine | C₁₆H₁₆ClNOS₂ | 337.89 | 4-Chlorophenyl, methylsulfanyl | Lower polarity, potential thioether reactivity | |
| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | C₁₀H₁₃NO₂S | 211.28 | Pyrrolidine-3-hydroxy, thiophene-3-methyl | Hydrogen-bonding capability |
*Inferred from analogs in and .
Key Observations:
- Electron Effects : The methylsulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to methylsulfanyl () or hydroxypyrrolidine () analogs. This may improve aqueous solubility but reduce membrane permeability .
- Reactivity : Methylsulfanyl () and hydroxyl () groups introduce sites for metabolic oxidation or conjugation, whereas the sulfonyl group is metabolically stable .
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